1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, also known as 1-Hydroxy-1-cyclopropanecarboxylic acid, is a hydroxycarboxylic acid with the molecular formula C4H6O3 and a molecular weight of 102.09 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a hydroxyl group, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-1-cyclopropanecarboxylic acid can be synthesized from methyl 1-hydroxy-1-cyclopropane carboxylate through hydrolysis . The reaction typically involves the use of a strong acid or base to facilitate the hydrolysis process. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the ester to the acid.
Industrial Production Methods
Industrial production of 1-Hydroxy-1-cyclopropanecarboxylic acid involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-1-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropanone or cyclopropanecarboxaldehyde.
Reduction: Formation of cyclopropanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
1-Hydroxy-1-cyclopropanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-1-cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding and subsequent biological effects . The compound may modulate specific pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid
- 1-Aminocyclopropanecarboxylic acid
- 1-Hydroxycycloheptanecarboxylic acid
- 2-Hydroxy-2-propylpentanoic acid
Uniqueness
1-Hydroxy-1-cyclopropanecarboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on a cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(2,10)7(3-4-7)5(8)9/h10H,3-4H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJSPPJQFKZBMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CC1)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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